molecular formula C13H11NO3 B12835186 N-[3-(5-Formyl-2-furyl)phenyl]acetamide

N-[3-(5-Formyl-2-furyl)phenyl]acetamide

Cat. No.: B12835186
M. Wt: 229.23 g/mol
InChI Key: OLFYJIKVJCVKKK-UHFFFAOYSA-N
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Description

N-[3-(5-Formyl-2-furyl)phenyl]acetamide is an organic compound with the molecular formula C13H11NO3 and a molecular weight of 229.238 g/mol . This compound is characterized by the presence of a formyl group attached to a furan ring, which is further connected to a phenyl ring and an acetamide group. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-Formyl-2-furyl)phenyl]acetamide typically involves the reaction of 3-(5-formyl-2-furyl)aniline with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-Formyl-2-furyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(5-Formyl-2-furyl)phenyl]acetamide is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(5-Formyl-2-furyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The formyl group and the furan ring play crucial roles in its binding affinity and specificity towards these targets. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-Formyl-2-furyl)phenyl]acetamide is unique due to the specific positioning of the formyl group on the furan ring and its connection to the phenyl ring and acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

N-[3-(5-formylfuran-2-yl)phenyl]acetamide

InChI

InChI=1S/C13H11NO3/c1-9(16)14-11-4-2-3-10(7-11)13-6-5-12(8-15)17-13/h2-8H,1H3,(H,14,16)

InChI Key

OLFYJIKVJCVKKK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC=C(O2)C=O

Origin of Product

United States

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